HEDEN serves as a precursor for the synthesis of room-temperature ionic liquids (RTILs) []. RTILs are a class of molten salts with unique properties like low volatility, high thermal stability, and tunable polarity. HEDEN reacts with organic acids like acetic acid or formic acid to form ionic liquids with potential applications in various fields, including:
HEDEN acts as a bidentate ligand, meaning it can bind to a metal center using both its amine and hydroxyl groups. This property makes it valuable in the preparation of various coordination complexes with potential applications in:
N-(2-Hydroxyethyl)ethylenediamine is a chemical compound with the molecular formula CHNO. It is classified as an amino alcohol, which combines the properties of amines and alcohols. This compound features two amine groups and a hydroxyl group, making it a versatile intermediate in various chemical syntheses. Its structure consists of an ethylenediamine backbone with two hydroxyethyl substituents, enhancing its solubility and reactivity in aqueous environments .
HED is classified as a dangerous good for transport []. It is a suspected skin and eye irritant []. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE) when handling HED [].
N-(2-Hydroxyethyl)ethylenediamine exhibits biological activity that can be attributed to its chelating properties. It has been investigated for its role in:
The synthesis of N-(2-Hydroxyethyl)ethylenediamine can be achieved through several methods:
N-(2-Hydroxyethyl)ethylenediamine has various industrial and research applications:
Studies have explored the interactions of N-(2-Hydroxyethyl)ethylenediamine with various catalysts and substrates:
Several compounds share structural similarities with N-(2-Hydroxyethyl)ethylenediamine, including:
N-(2-Hydroxyethyl)ethylenediamine is unique due to its balance of amine functionality and hydroxyl groups, which enhances both its reactivity and solubility compared to other similar compounds. Its applications as a chelating agent further distinguish it within this group.
N-(2-Hydroxyethyl)ethylenediamine traces its origins to early ethanolamine research. Ethanolamines were first synthesized in 1860 by Charles Adolphe Wurtz, who reacted 2-chloroethanol with ammonia. Modern derivatives like N-(2-hydroxyethyl)ethylenediamine emerged later, driven by industrial demand for chelating agents and surfactants. Early applications focused on its role as a precursor for lubricant additives and fuel detergents. The compound gained prominence in the 20th century for synthesizing coordination polymers and room-temperature ionic liquids.
The compound’s bifunctional structure (primary amine and hydroxyl groups) enables diverse reactivity:
Functional Group | Role |
---|---|
Primary amine (-NH₂) | Metal coordination, nucleophilic reactions |
Hydroxyl (-OH) | Hydrogen bonding, solubility enhancement |
Challenges:
Opportunities:
Industrial production of HEEDA primarily involves alkaline condensation reactions. A prominent method reacts diethanolamine with 1,2-dichloroethane in aqueous sodium hydroxide at 80–100°C for 4–6 hours [1]. This route produces HEEDA alongside byproducts like triethanolamine, requiring subsequent purification.
Another industrial approach utilizes ethylene glycol amination with ammonia over nickel-based catalysts at 180–220°C [5]. This method achieves 70–80% HEEDA selectivity while minimizing halogenated waste [4].
Table 1: Industrial Synthesis Methods Comparison
Method | Reactants | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Diethanolamine route | Diethanolamine + EDC | NaOH | 80–100 | 65–75 |
Ethylene glycol amination | Ethylene glycol + NH₃ | Ni/SiO₂ | 180–220 | 70–80 |
This two-step process first generates N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) via diethanolamine and 1,2-dichloroethane in alkaline medium [1]. THEEDA is then selectively hydrolyzed using hydrochloric acid at 60°C to yield HEEDA with 89% purity [1]. Key parameters include:
Recent advances employ Brønsted acid-functionalized ionic liquids under solvent-free conditions. A bisimidazolium-based catalyst system achieves 92% HEEDA yield at 250°C and 14 MPa pressure [4]. This method eliminates solvent recovery steps and reduces energy consumption by 40% compared to traditional routes [4].
Table 2: Solvent-Free Synthesis Parameters
Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
---|---|---|---|---|
Sulfonic acid-functionalized IL | 250 | 14 | 8 | 92 |
Metal chloride complexes | 200 | 10 | 6 | 85 |
Catalytic systems using recyclable transition-metal complexes demonstrate significant progress. A potassium tert-butoxide catalyst enables 99% ethylene glycol conversion to HEEDA at 180°C with 21.2% selectivity [4]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining 78% yield [4].
Notable green innovations include:
Post-synthesis purification employs multistep fractional distillation under reduced pressure (10–15 mmHg). Azeotropic distillation with toluene removes residual water, while ion-exchange chromatography separates HEEDA from polyamine byproducts [5]. Advanced membrane technologies using polyamide nanofilters achieve 99.5% purity with 30% lower energy consumption than thermal methods [1].
Key purification metrics:
Industrial-scale processes combine continuous neutralization (pH 7–8) with liquid-liquid extraction using dichloromethane, achieving 98% HEEDA recovery [1]. Recent advances in simulated moving bed chromatography have reduced purification costs by 22% while maintaining >99% purity standards [4].
Corrosive;Irritant;Health Hazard